Collinin

概要

説明

準備方法

合成経路と反応条件

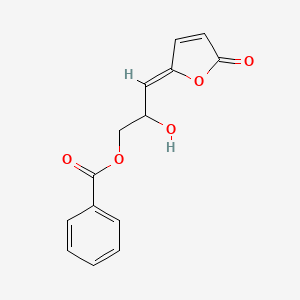

コリニンは、ピロガロールとプロピオール酸から、簡単で短い合成経路によって合成することができます . このプロセスには、以下の手順が含まれます。

出発物質: ピロガロールとプロピオール酸。

反応条件: 反応は、コリニンを純粋な形で生成するために、制御された条件下で行われます。

精製: 合成されたコリニンは、さらなる研究のために十分な量を得るために精製されます。

工業生産方法

コリニンの工業生産には、コリナの樹皮からエタノールを用いて化合物を抽出することが含まれます。このプロセスには、以下が含まれます。

抽出: コリナの樹皮を粉砕し、70〜85%のエタノールを用いてフラッシュ抽出を行います.

精製: 抽出されたコリニンは、高収率の化合物を得るために精製されます。

化学反応の分析

コリニンは、以下を含むさまざまな化学反応を起こします。

酸化: コリニンは、使用される試薬や条件に応じて、さまざまな生成物を生成するために酸化することができます。

還元: 還元反応は、コリニンをその還元形に変換することができます。

置換: コリニンは、官能基が他の基に置き換わる置換反応を受けることができます。

一般的な試薬と条件

酸化剤: 三酸化クロム、過マンガン酸カリウム。

還元剤: 水素化ホウ素ナトリウム、水素化アルミニウムリチウム。

置換試薬: ハロゲン、アルキル化剤。

生成される主要な生成物

これらの反応から生成される主要な生成物には、さまざまな官能基を持つコリニンのさまざまな誘導体を含み、その生物活性を高めています。

科学研究への応用

コリニンは、以下を含む幅広い科学研究への応用があります。

化学: 他のクマリン誘導体を合成するための前駆体として使用されます。

生物学: その抗炎症、抗ウイルス、および抗がん特性が研究されています.

産業: 新しい医薬品や治療薬の開発に使用されます。

科学的研究の応用

Collinin has a wide range of scientific research applications, including:

Chemistry: Used as a precursor for synthesizing other coumarin derivatives.

Biology: Studied for its anti-inflammatory, antiviral, and anticancer properties.

Medicine: Potential therapeutic agent for treating cancer, tuberculosis, and periodontitis.

Industry: Used in the development of new pharmaceuticals and therapeutic agents.

作用機序

コリニンは、さまざまな分子標的および経路を通じてその効果を発揮します。

分子標的: コリニンは、細胞プロセスに関与する特定のタンパク質や酵素と相互作用します。

関与する経路: 細胞増殖、アポトーシス、炎症に影響を与えるシグナル伝達経路を調節します.

類似化合物の比較

コリニンは、その特定の構造と生物学的活性により、他の類似化合物と比較してユニークです。類似の化合物には、以下が含まれます。

クマリン: コリニンの母体化合物であり、その抗凝固作用と抗炎症作用で知られています。

ゲラニルオキシクマリン: 類似の構造を持つが、異なる生物学的活性を示す化合物のクラス。

プレニル化クマリン: さまざまな薬理学的効果を示すプレニル基を持つ化合物.

コリニンは、その強力な生物学的効果と潜在的な治療用途により注目を集めており、さらなる研究開発のための貴重な化合物です。

類似化合物との比較

Collinin is unique compared to other similar compounds due to its specific structure and biological activity. Similar compounds include:

Coumarin: The parent compound of this compound, known for its anticoagulant and anti-inflammatory properties.

Geranyloxycoumarins: A class of compounds with similar structures but different biological activities.

Prenylated Coumarins: Compounds with prenyl groups that exhibit various pharmacological effects.

This compound stands out due to its potent biological effects and potential therapeutic applications, making it a valuable compound for further research and development.

特性

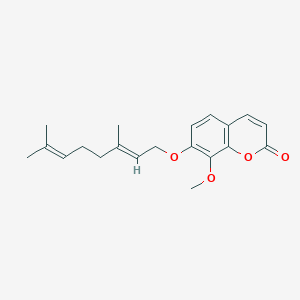

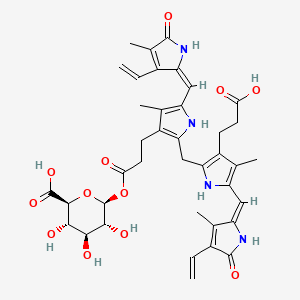

IUPAC Name |

7-[(2E)-3,7-dimethylocta-2,6-dienoxy]-8-methoxychromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24O4/c1-14(2)6-5-7-15(3)12-13-23-17-10-8-16-9-11-18(21)24-19(16)20(17)22-4/h6,8-12H,5,7,13H2,1-4H3/b15-12+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJWGWXGEAHRWOV-NTCAYCPXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(=CCOC1=C(C2=C(C=C1)C=CC(=O)O2)OC)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC/C(=C/COC1=C(C2=C(C=C1)C=CC(=O)O2)OC)/C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34465-83-3 | |

| Record name | COLLININ | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31870 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

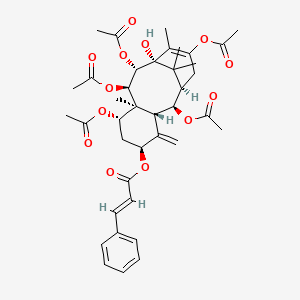

![[(E)-5-(5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl)-3-methylpent-2-enyl] phosphono hydrogen phosphate](/img/structure/B1237545.png)

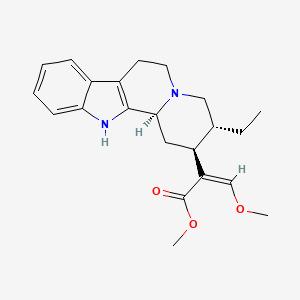

![4-[(1R)-1-hydroxy-2-[[(2R)-1-(4-methoxyphenyl)propan-2-yl]amino]ethyl]-2-(hydroxymethyl)phenol](/img/structure/B1237548.png)

![6-[(4-fluorophenyl)methyl]-5,7-dimethyl-2H-pyrrolo[3,4-d]pyridazin-1-one](/img/structure/B1237553.png)